molecular formula C16H25N3O2 B3027730 tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate CAS No. 1365988-39-1

tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate

Cat. No.: B3027730
CAS No.: 1365988-39-1
M. Wt: 291.39
InChI Key: PHYXXUFSGNUTLT-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate ( 1365988-39-1) is a chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C16H25N3O2 and a molecular weight of 291.395 g/mol, this compound features a piperidine scaffold substituted with both a pyridinyl group and a tert-butoxycarbonyl (Boc) protected amine . The Boc group is a cornerstone of synthetic organic chemistry, serving as a crucial protecting group for amines during multi-step synthesis, which allows for the selective functionalization of complex molecules. The specific structure of this compound, incorporating a nitrogen-containing heterocycle, makes it a valuable intermediate for constructing more elaborate target molecules. Research into similar piperidine-carboxamide and piperidine-carbamate derivatives has demonstrated their significant potential in pharmaceutical development. For instance, such compounds have been identified as key scaffolds in the discovery of novel antimalarial agents that act as potent and selective inhibitors of the Plasmodium falciparum proteasome . Other research efforts have utilized analogous structures in the design of potent and orally bioavailable G protein-coupled receptor 119 (GPR119) agonists, which are being investigated for the treatment of metabolic disorders like diabetes . This underlines the utility of this chemotype in exploring new therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound as a versatile synthon for library synthesis, lead optimization, and exploring structure-activity relationships in various drug discovery programs.

Properties

IUPAC Name

tert-butyl N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-13-7-10-19(11-8-13)14-6-4-5-9-17-14/h4-6,9,13H,7-8,10-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYXXUFSGNUTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131201
Record name Carbamic acid, N-[[1-(2-pyridinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365988-39-1
Record name Carbamic acid, N-[[1-(2-pyridinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365988-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-pyridinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate (CAS No. 1286264-59-2) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, highlighting its significance in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H27N3OC_{17}H_{27}N_{3}O with a molecular weight of 287.42 g/mol. The structure features a tert-butyl group attached to a piperidine ring, which is further substituted with a pyridine moiety. This structural configuration is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structures have shown potential as AChE inhibitors, which can be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in synaptic clefts .
  • Anti-inflammatory Properties : Some studies suggest that related compounds can modulate inflammatory pathways, potentially reducing neuroinflammation associated with neurodegenerative diseases .
  • Neuroprotective Effects : There is evidence that these compounds may protect neuronal cells from apoptosis induced by beta-amyloid peptides, a hallmark of Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Neuroprotective Studies : One study demonstrated that a structurally related compound could significantly increase cell viability in astrocytes exposed to beta-amyloid (Aβ) peptides. The compound showed a protective effect by reducing levels of TNF-alpha and free radicals in cell cultures, indicating its potential as a therapeutic agent for neurodegenerative diseases .
  • In Vivo Studies : In an animal model simulating Alzheimer's disease, the compound exhibited moderate efficacy in preventing cognitive decline, although it did not show significant differences compared to established treatments like galantamine . This suggests that while promising, further optimization may be necessary for clinical application.
  • Antimicrobial Activity : Related compounds have shown high antimicrobial activity with selectivity over mammalian cells, indicating potential applications in treating infections without harming human cells .

Data Summary

PropertyValue
CAS Number1286264-59-2
Molecular FormulaC17H27N3O
Molecular Weight287.42 g/mol
Biological ActivitiesAChE inhibition, anti-inflammatory effects, neuroprotection
Notable FindingsIncreased astrocyte viability against Aβ toxicity; moderate cognitive protection in vivo

Comparison with Similar Compounds

4-Cyanopyridin-2-yl Analogue

  • Structure: tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate ().
  • Key Difference: A cyano group at the 4-position of the pyridine ring.
  • This modification may also alter solubility due to increased polarity .

Pyrimidin-2-yl Analogue

  • Structure : tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate ().
  • Key Difference : Replacement of pyridine with pyrimidine.
  • This substitution broadens therapeutic applicability .

Chloropyrimidin-4-yl Analogue

  • Structure : tert-Butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate ().
  • Key Difference : Chlorine atom at the 6-position of pyrimidine and N-methylation.
  • N-methylation reduces polarity, improving membrane permeability .

Modifications on the Piperidine Ring

Acetylated Piperidine Derivative

  • Structure : tert-Butyl (1-acetylpiperidin-4-yl)carbamate ().
  • Key Difference : Acetylation of the piperidine nitrogen.
  • Impact : Acetylation blocks the nitrogen’s reactivity, directing synthetic pathways toward alternative functionalizations. This derivative is a key intermediate in synthesizing acetylated pharmacophores .

Stereochemical Variants

  • Structure: tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate ().
  • Key Difference: Stereospecific (3R,4R) configuration and methyl/cyanoacetyl substituents.
  • Impact: Stereochemistry influences conformational stability and target binding. The methyl group enhances lipophilicity, while the cyanoacetyl moiety introduces a reactive site for further derivatization .

Functional Group Additions

Benzodioxine-Carbonyl Derivative

  • Structure : tert-Butyl N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]-N-methylcarbamate ().
  • Key Difference : Aromatic benzodioxine-carbonyl group.
  • This modification may improve pharmacokinetic properties like half-life .

Sulfonylphenoxy-Pyrimidine Derivative

  • Structure: Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate ().
  • Key Difference: Sulfonyl and phenoxy groups on pyrimidine.
  • Impact: Sulfonyl groups enhance electronegativity, improving solubility and bioavailability. Phenoxy substituents contribute to π-π interactions in target binding .

Physicochemical and Structural Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C) Predicted Density (g/cm³)
Target Compound C16H25N3O2 291.39 Pyridin-2-yl, methylcarbamate 439.9 ± 35.0 1.062 ± 0.06
Pyrimidin-2-yl Analogue () C15H24N4O2 295.38 Pyrimidin-2-yl N/A N/A
4-Cyanopyridin-2-yl Analogue () C16H22N4O2 314.38 4-Cyanopyridin-2-yl N/A N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate
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tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate

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